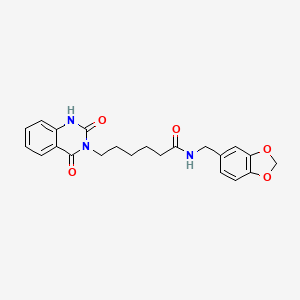
7-Bromo-3-(difluoromethyl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-(difluoromethyl)-1-benzothiophene is a chemical compound with a molecular formula of C9H4BrF2S. It is a heterocyclic compound that contains a benzene ring fused with a thiophene ring. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-(difluoromethyl)-1-benzothiophene is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes. For example, it has been shown that 7-Bromo-3-(difluoromethyl)-1-benzothiophene inhibits the activity of protein kinase C by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
7-Bromo-3-(difluoromethyl)-1-benzothiophene has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. This compound has also been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV). Additionally, it has been reported to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Bromo-3-(difluoromethyl)-1-benzothiophene in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit activity against several targets, making it a promising lead compound for drug discovery. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 7-Bromo-3-(difluoromethyl)-1-benzothiophene. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the exploration of its potential applications in other areas of medicinal chemistry, such as the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 7-Bromo-3-(difluoromethyl)-1-benzothiophene involves the reaction of 3-(difluoromethyl)phenylboronic acid with 2-bromo-1-chlorobenzene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-(difluoromethyl)-1-benzothiophene has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. This compound has also been shown to be a potent inhibitor of several enzymes, including protein kinase C, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
7-bromo-3-(difluoromethyl)-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUIFGKGKYLLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-(difluoromethyl)-1-benzothiophene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

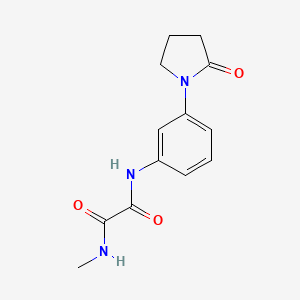
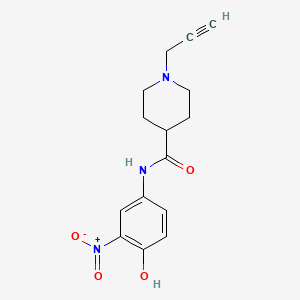
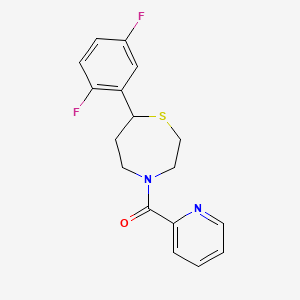


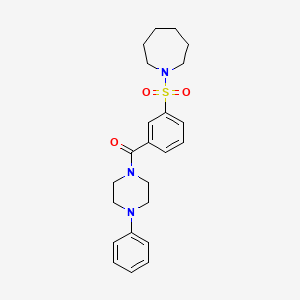
![10-ethoxy-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2791745.png)

![N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2791748.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone](/img/structure/B2791749.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
